![molecular formula C19H16FN7O3 B2504607 ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate CAS No. 1007060-59-4](/img/structure/B2504607.png)
ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate is a useful research compound. Its molecular formula is C19H16FN7O3 and its molecular weight is 409.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticancer Activity
Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated potent in vitro antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, pyrazole derivatives were designed and synthesized, showing inhibitory activity against topoisomerase IIα and notable in vitro cytotoxicity against several cancerous cell lines (Alam et al., 2016).
Synthesis of Pyrazolo[3,4-d]pyrimidin Derivatives
Novel pyrazolo[3,4-d]pyrimidin derivatives exhibited significant antimicrobial activity. These derivatives were synthesized through cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate and further reactions, demonstrating their potential as antimicrobial agents (Khobragade et al., 2010).
Antitumor and Antimitotic Agents
Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate derivatives showed antitumor activity in mice and displayed antimitotic properties. Structural modifications and studies revealed relationships between compound structures and biological activities, highlighting the potential of these compounds as antimitotic agents (Temple et al., 1992).
Central Nervous System Depressant Activity
A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated central nervous system depressant activity. These compounds showed potential anticonvulsant properties, antipsychotic effects, and a low order of acute toxicity, indicating their potential in CNS-related therapies (Butler, Wise, & Dewald, 1984).
Safety and Hazards
作用機序
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets to induce changes that result in its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve signal transmission. Additionally, the compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells .
Cellular Effects
Ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing oxidative stress and modulating cell signaling pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
Ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may be transported into cells via membrane transporters and distributed to specific cellular compartments . This distribution can influence the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate is important for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O3/c1-3-30-19(29)18(28)24-15-8-11(2)25-27(15)17-14-9-23-26(16(14)21-10-22-17)13-6-4-12(20)5-7-13/h4-10H,3H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCERPRJPKCTLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
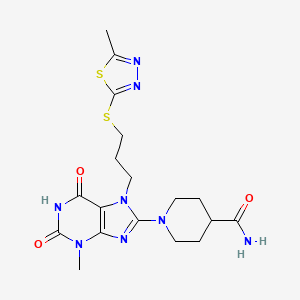

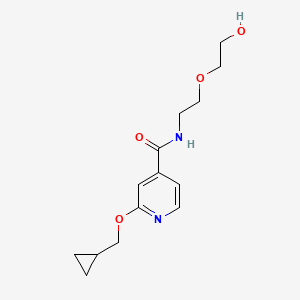
![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)
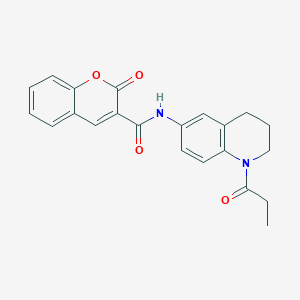
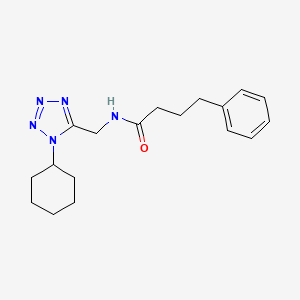
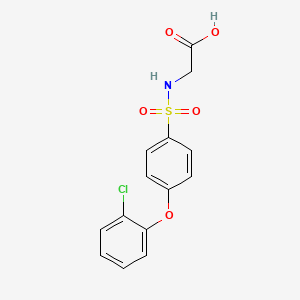
![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
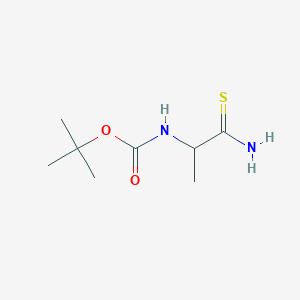
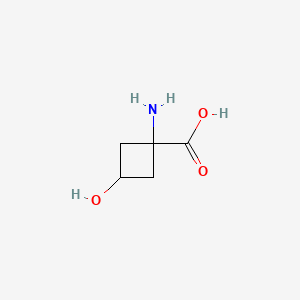

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)
